2-fluoro-N-(3-isopropoxybenzyl)benzamide
Description
2-Fluoro-N-(3-isopropoxybenzyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 2-position and a 3-isopropoxybenzyl group attached to the nitrogen atom.
Properties
IUPAC Name |
2-fluoro-N-[(3-propan-2-yloxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12(2)21-14-7-5-6-13(10-14)11-19-17(20)15-8-3-4-9-16(15)18/h3-10,12H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVWINAAWZMJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substitutent Effects
Benzamide derivatives exhibit significant variability in their substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Substituent Comparison of Selected Benzamide Derivatives
Key Observations :
- Substituent Position : The 2-fluoro substitution is common across analogues and is associated with enhanced electronic effects, influencing hydrogen bonding and molecular polarity .
- In contrast, smaller groups like methoxyphenyl or methoxy-methyl improve solubility .
- Crystal Packing : Compounds like I form hydrogen-bonded dimers via N-H···N interactions, stabilizing the crystal lattice . The antiperiplanar N-H/Cl arrangement in 2-fluoro derivatives contrasts with syn arrangements in chloro analogues, leading to distinct packing motifs .
Physicochemical Properties
The substituents profoundly impact solubility, stability, and aggregation behavior:
Table 2: Physicochemical Comparison
Key Observations :
- Solubility : Methoxy-methyl or pyridyl groups (e.g., ) enhance solubility in polar solvents compared to bulky isopropoxybenzyl .
- Stability : Crystalline derivatives like I exhibit high stability due to robust hydrogen-bonded networks .
Key Observations :
- Anti-Proliferative Activity : Compound 17 demonstrates selective cytotoxicity, attributed to its dual HDAC/PARP inhibitory mechanism .
- Target Specificity : Substituents like picolinimidamido () or pyrimidinyl () may enhance kinase binding affinity but require further validation.
Key Observations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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